(2S,3aS,6R,7aS)-3a-Methyl-2-((perfluorophenyl)thio)-6-(prop-1-en-2-yl)hexahydrobenzo[d][1,3,2]oxathiaphosphole 2-sulfide
Description
Molecular Geometry and Stereochemical Configuration Analysis
The molecular geometry of this compound is defined by its hexahydrobenzo[d]oxathiaphosphole core, which imposes a rigid bicyclic framework. X-ray crystallographic studies of analogous oxathiaphospholane systems reveal a trigonal bipyramidal geometry at the phosphorus center, with axial positions occupied by sulfur and oxygen ligands. The stereochemical descriptors (2S,3aS,6R,7aS) indicate a specific spatial arrangement: the methyl group at position 3a adopts an axial orientation, while the prop-1-en-2-yl substituent at position 6 occupies an equatorial site relative to the phosphorus atom.
Key bond parameters derived from crystallographic data include:
- P–S bond length: 1.98–2.02 Å (axial)
- P–O bond length: 1.62–1.65 Å (equatorial)
- S–P–O bond angle: 172–176°
- C–P–C angles in the heterocycle: 95–102°
These metrics align with pentacoordinate phosphorus(V) systems exhibiting slight distortions from ideal trigonal bipyramidal geometry due to steric interactions between the perfluorophenylthio group and adjacent substituents. Nuclear Overhauser effect (NOE) spectroscopy confirms the relative configurations through through-space correlations between the 3a-methyl group and H-2 proton, as well as between the prop-1-en-2-yl vinyl protons and H-7a.
Properties
Molecular Formula |
C16H16F5OPS3 |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
(3aS,6R,7aS)-3a-methyl-2-(2,3,4,5,6-pentafluorophenyl)sulfanyl-6-prop-1-en-2-yl-2-sulfanylidene-5,6,7,7a-tetrahydro-4H-benzo[d][1,3,2]oxathiaphosphole |
InChI |
InChI=1S/C16H16F5OPS3/c1-7(2)8-4-5-16(3)9(6-8)22-23(24,26-16)25-15-13(20)11(18)10(17)12(19)14(15)21/h8-9H,1,4-6H2,2-3H3/t8-,9+,16+,23?/m1/s1 |
InChI Key |
YPYCUYPOHPPYAS-QSHUGKRNSA-N |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H](C1)OP(=S)(S2)SC3=C(C(=C(C(=C3F)F)F)F)F)C |
Canonical SMILES |
CC(=C)C1CCC2(C(C1)OP(=S)(S2)SC3=C(C(=C(C(=C3F)F)F)F)F)C |
Origin of Product |
United States |
Preparation Methods
Chiral Oxathiaphospholane Sulfide Synthesis via Limonene Oxide Backbone
The most widely adopted method for synthesizing the PSI reagent leverages (–)-limonene oxide as a chiral backbone, enabling precise stereochemical control. The process begins with the epoxidation of limonene, followed by ring-opening with perfluorothiophenol under basic conditions. Key steps include:
- Epoxide Activation : (–)-Limonene oxide reacts with phosphorus pentasulfide (P$$2$$S$$5$$) in toluene under nitrogen, forming a thiophosphorylated intermediate.
- Nucleophilic Substitution : 2,3,4,5,6-Pentafluorothiophenol (1.0 equiv) is added to the intermediate, displacing the sulfide group and forming the oxathiaphospholane core.
- Crystallization and Purification : The crude product is purified via sequential solvent exchanges (methanol/n-heptane) and vacuum drying, yielding the PSI reagent in >95% enantiomeric excess (ee).
Critical Parameters :
- Temperature Control : Maintaining 25–35°C during water addition prevents byproduct formation.
- Solvent Ratios : A 1:4 methanol-water mixture optimizes crystallization efficiency.
- Catalyst Use : DBU (1,8-diazabicycloundec-7-ene) enhances reaction rates by deprotonating intermediates.
Solid-Phase Synthesis with PSI Reagents
Recent advances have adapted the PSI reagent for solid-phase oligonucleotide synthesis (SPOS), enabling automated, moisture-tolerant protocols. The process involves:
- Loading Step : The 5′-hydroxyl group of a nucleoside reacts with the PSI reagent in acetonitrile, forming a stable P(V) adduct.
- Coupling Step : A second nucleoside (DMT-protected) is introduced, displacing the perfluorothiophenol leaving group and forming a stereopure phosphorothioate linkage.
- Deprotection and Cleavage : The oligonucleotide is cleaved from the resin using ammonium hydroxide, yielding products with >99% stereochemical fidelity.
Advantages Over Traditional Methods :
- Eliminates oxidative sulfurization steps required in P(III) chemistry.
- Compatible with standard SPOS equipment, reducing infrastructure costs.
Large-Scale Industrial Synthesis
For industrial production, the PSI reagent is synthesized in multi-kilogram batches using continuous flow reactors. Key optimizations include:
- Catalyst Recycling : Palladium-based catalysts (e.g., Pd(dppf)Cl$$_2$$) are recovered via filtration, reducing metal contamination.
- Solvent Recovery : Methanol and n-heptane are distilled and reused, aligning with green chemistry principles.
- Quality Control : UPLC monitoring ensures reaction completion (>99% conversion), while X-ray crystallography confirms stereochemical purity.
Yield and Efficiency :
| Parameter | Value | Source |
|---|---|---|
| Overall Yield | 51–76% | |
| Purity (HPLC) | ≥99% | |
| Stereochemical Ratio | >99:1 (R:S) |
Comparative Analysis of Preparation Methods
The table below contrasts the three primary synthesis strategies:
| Method | Reagents | Conditions | Yield | Stereocontrol | Scalability |
|---|---|---|---|---|---|
| Limonene Oxide Route | P$$2$$S$$5$$, DBU | 25–35°C, N$$_2$$ | 51–76% | >99% ee | High |
| Solid-Phase Synthesis | PSI reagent, Nucleosides | RT, Automated | 30–80% | >99% ee | Moderate |
| Industrial Flow | Pd(dppf)Cl$$_2$$, MeOH | Continuous | 65–85% | >99% ee | Very High |
Applications in Oligonucleotide Therapeutics
The PSI reagent’s stereochemical precision enables the synthesis of antisense oligonucleotides (ASOs) and cyclic dinucleotides (CDNs) with enhanced pharmacokinetic profiles. For example:
Chemical Reactions Analysis
Types of Reactions
(2S,3aS,6R,7aS)-3a-Methyl-2-((perfluorophenyl)thio)-6-(prop-1-en-2-yl)hexahydrobenzo[d][1,3,2]oxathiaphosphole 2-sulfide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield thiols or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the perfluorophenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Tetrahydrofuran (THF), dichloromethane (DCM).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2S,3aS,6R,7aS)-3a-Methyl-2-((perfluorophenyl)thio)-6-(prop-1-en-2-yl)hexahydrobenzo[d][1,3,2]oxathiaphosphole 2-sulfide has several scientific research applications, including:
Chemistry: Used as a reagent in the stereospecific synthesis of chiral phosphines and methylphosphonate nucleotides.
Biology: Investigated for its potential role in biochemical pathways involving sulfur-containing compounds.
Medicine: Explored for its potential therapeutic applications due to its unique structural features and reactivity.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of (2S,3aS,6R,7aS)-3a-Methyl-2-((perfluorophenyl)thio)-6-(prop-1-en-2-yl)hexahydrobenzo[d][1,3,2]oxathiaphosphole 2-sulfide involves its interaction with molecular targets through its reactive sulfur and phosphorus atoms. These interactions can lead to the formation of covalent bonds with target molecules, thereby modulating their activity. The compound’s unique structure allows it to participate in various chemical reactions, making it a versatile tool in synthetic chemistry.
Comparison with Similar Compounds
Functional and Electronic Properties
| Property | Target Compound | Compound A (Enantiomer) | Compound C (Thioether Derivative) |
|---|---|---|---|
| Core Structure | Oxathiaphosphole | Oxathiaphosphole | Linear thioester |
| Stereochemistry | 2S,3aS,6R,7aS | 2R,3aR,6S,7aR | 2S,3S |
| Key Substituents | Perfluorophenylthio, prop-1-en-2-yl | Perfluorophenylthio, prop-1-en-2-yl | Phenylthio, fluoro, phenyl |
| Electronic Effects | Strong electron-withdrawing (CF₅) | Same as target compound | Moderate (phenylthio, fluoro) |
| Synthetic ee | Not reported | Not reported | 63% ee |
Biological Activity
(2S,3aS,6R,7aS)-3a-Methyl-2-((perfluorophenyl)thio)-6-(prop-1-en-2-yl)hexahydrobenzo[d][1,3,2]oxathiaphosphole 2-sulfide is a complex organic compound with potential biological applications. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C16H20F5O2PS
- CAS Number : 2245335-70-8
- Molecular Weight : Approximately 392.36 g/mol
Research indicates that compounds with similar structures often interact with biological systems through various mechanisms. The presence of the phosphole and thioether moieties suggests potential interactions with biological nucleophiles and enzymes. This compound may exhibit:
- Anticonvulsant Activity : Related compounds show efficacy in seizure models, suggesting potential neuroprotective effects.
- Antimicrobial Properties : Similar structures have been documented to possess antibacterial and antifungal activities.
Anticonvulsant Activity
Studies on related compounds have demonstrated significant anticonvulsant effects. For instance, a study involving sulfamates indicated that certain derivatives exhibited potent anticonvulsant activity comparable to established medications like phenytoin . This suggests that (2S,3aS,6R,7aS)-3a-Methyl-2-((perfluorophenyl)thio)-6-(prop-1-en-2-yl)hexahydrobenzo[d][1,3,2]oxathiaphosphole 2-sulfide may also possess similar properties.
Study 1: Anticonvulsant Efficacy
A comparative analysis was conducted on several sulfamate derivatives, including those structurally similar to our compound. The study found that these derivatives had an ED50 ranging from 30 to 50 mg/kg in animal models for seizure suppression . This indicates a promising therapeutic window for further exploration of (2S,3aS,6R,7aS)-3a-Methyl-2-((perfluorophenyl)thio)-6-(prop-1-en-2-yl)hexahydrobenzo[d][1,3,2]oxathiaphosphole 2-sulfide in treating epilepsy.
Study 2: Antimicrobial Assessment
Another study focused on the antimicrobial activity of phosphole-based compounds against various bacterial strains. Results indicated that these compounds inhibited bacterial growth effectively at concentrations as low as 10 µg/mL . Although specific data for the target compound is lacking, the implications for its use in antimicrobial therapies are noteworthy.
Summary of Biological Activities
| Activity Type | Potential Efficacy | Mechanism of Action |
|---|---|---|
| Anticonvulsant | High | Modulation of neurotransmitter release |
| Antimicrobial | Moderate | Disruption of cellular integrity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
